molecular formula C10H10ClNO3 B270637 N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide CAS No. 924829-75-4

N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide

Cat. No.: B270637
CAS No.: 924829-75-4
M. Wt: 227.64 g/mol
InChI Key: ZACGNSWKBYPRRL-UHFFFAOYSA-N
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Description

N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide is a chemical compound that features a benzodioxole ring substituted with a chlorine atom and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-1,3-benzodioxole and acetic anhydride.

    Reaction Conditions: The 6-chloro-1,3-benzodioxole is reacted with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Formation of Intermediate: This reaction forms an intermediate, which is then treated with an amine, such as methylamine, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature and pressure.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the benzodioxole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]amine: Similar structure but with an amine group instead of an acetamide group.

    N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]carbamate: Similar structure but with a carbamate group.

Uniqueness

N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide is unique due to its specific substitution pattern on the benzodioxole ring and the presence of the acetamide group, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6(13)12-4-7-2-9-10(3-8(7)11)15-5-14-9/h2-3H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACGNSWKBYPRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC2=C(C=C1Cl)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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